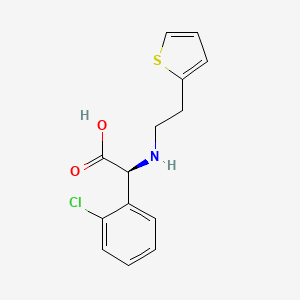
(S)-2-(2-Chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetic acid (Clopidogrel Impurity)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2-Chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetic acid: , commonly referred to as Clopidogrel Impurity, is a chemical compound identified as an impurity in the synthesis of Clopidogrel, an antiplatelet medication used to reduce the risk of heart disease and stroke. This compound is of interest due to its potential impact on the purity and efficacy of Clopidogrel formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Clopidogrel Impurity involves multiple steps, starting with the reaction of 2-chlorophenylacetic acid with thiophene-2-ethylamine under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of Clopidogrel Impurity is scaled up using reactors designed to handle large volumes. The process involves continuous monitoring of reaction parameters, such as temperature, pressure, and pH, to maintain product quality. Purification steps, including crystallization and chromatography, are employed to isolate the impurity from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions: Clopidogrel Impurity can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of chlorophenylacetic acid derivatives.
Reduction: Production of reduced phenylacetic acid derivatives.
Substitution: Generation of substituted thiophene derivatives.
Scientific Research Applications
Clopidogrel Impurity has several scientific research applications, including:
Chemistry: Studied for its role in the synthesis and purification of Clopidogrel.
Biology: Investigated for potential biological activity and toxicity.
Medicine: Assessed for its impact on the efficacy and safety of Clopidogrel formulations.
Industry: Used as a reference standard in pharmaceutical quality control and method validation.
Mechanism of Action
Clopidogrel Impurity is compared with other similar compounds, such as Clopidogrel-related impurity A, positional stereoisomers of Clopidogrel (impurities B1 and B2), and the chiral isomer Clopidogrel-related impurity C. These compounds differ in their chemical structure and biological activity, with Clopidogrel Impurity being unique due to its specific stereochemistry and potential impact on drug purity.
Comparison with Similar Compounds
Clopidogrel-related impurity A
Clopidogrel-related impurity B (B1 and B2)
Clopidogrel-related impurity C
Properties
IUPAC Name |
(2S)-2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c15-12-6-2-1-5-11(12)13(14(17)18)16-8-7-10-4-3-9-19-10/h1-6,9,13,16H,7-8H2,(H,17,18)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVSWSGFEJYTPS-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)NCCC2=CC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](C(=O)O)NCCC2=CC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
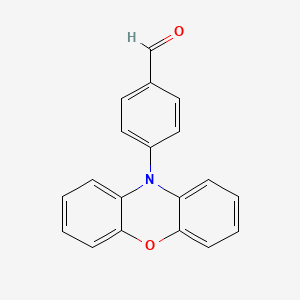
![[Dimethylamino(triazolo[4,5-b]pyridin-1-yloxy)methylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B8224461.png)
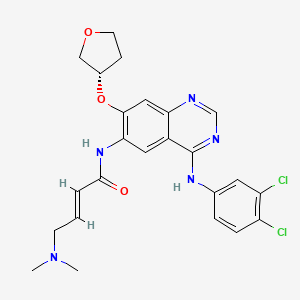

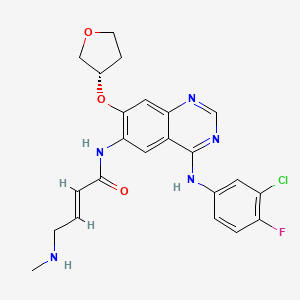
![2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylic acid](/img/structure/B8224496.png)
![(E)-4-(dimethylamino)-N-[4-oxo-7-[(3S)-oxolan-3-yl]oxy-1H-quinazolin-6-yl]but-2-enamide](/img/structure/B8224501.png)
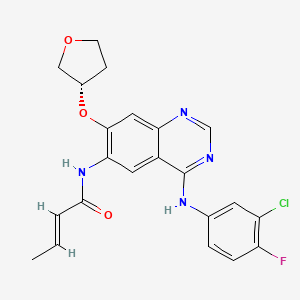
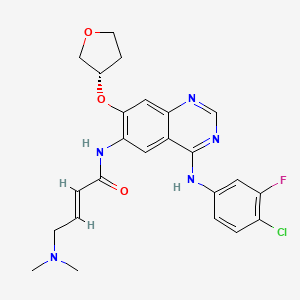
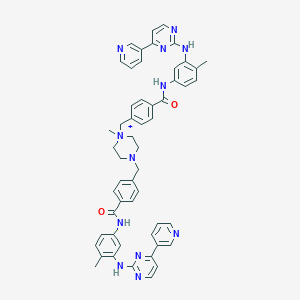
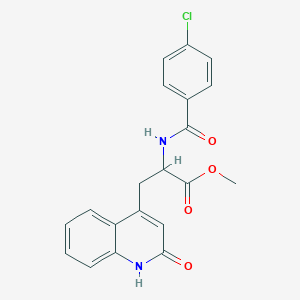


![(9S,10S)-9,10-dimethyl-8,11-dioxa-3,16-diazatricyclo[10.4.0.02,7]hexadeca-1(12),2(7),3,5,13,15-hexaene](/img/structure/B8224570.png)
